Leucylvaline

Description

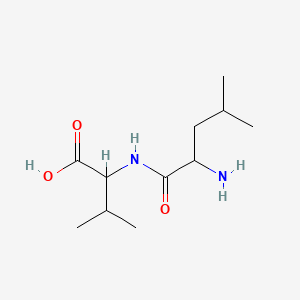

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucyl-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72121-02-9 | |

| Record name | NSC524458 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Leucylvaline chemical structure and properties

An In-Depth Technical Guide to Leucylvaline: Chemical Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the dipeptide Leucylvaline (Leu-Val), detailing its chemical structure, physicochemical properties, synthesis methodologies, and its emerging significance in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in peptide-based research and development.

Introduction: The Significance of Dipeptides in Biological Systems and Therapeutics

Dipeptides, the simplest form of peptides, consist of two amino acids linked by a single peptide bond.[1] They are fundamental constituents of proteins and also exist as independent signaling molecules and metabolic intermediates in various biological processes.[1] The unique physicochemical properties of dipeptides, which are a composite of their constituent amino acids, make them attractive candidates for various applications in drug delivery, nutritional science, and as bioactive agents.

Leucylvaline is a dipeptide composed of the essential branched-chain amino acids (BCAAs) L-leucine and L-valine.[2] Both leucine and valine play critical roles in muscle protein synthesis, energy metabolism, and immune function.[3][4][5] Consequently, the dipeptide Leucylvaline is of significant interest for its potential synergistic or unique biological activities. This guide will delve into the core scientific principles and practical methodologies associated with Leucylvaline.

Chemical Structure and Nomenclature

The precise arrangement of atoms and functional groups in Leucylvaline dictates its chemical behavior and biological function.

IUPAC Name: (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid[6]

Synonyms: L-Leucyl-L-valine, Leu-Val[6]

Chemical Formula: C₁₁H₂₂N₂O₃[6]

Molecular Weight: 230.30 g/mol [6]

The structure features a peptide bond linking the carboxyl group of L-leucine to the amino group of L-valine. The terminal amino group of the leucine residue and the terminal carboxyl group of the valine residue confer its zwitterionic properties.

Caption: Chemical structure of L-Leucyl-L-valine.

Physicochemical Properties

The physicochemical properties of Leucylvaline are crucial for its handling, formulation, and biological activity. The data presented below is a combination of predicted values and experimental data for its constituent amino acids.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [6] |

| Average Molecular Weight | 230.30 g/mol | [6] |

| Monoisotopic Molecular Weight | 230.16304257 Da | [6] |

| Physical Description | Solid (Predicted) | |

| Water Solubility | 8.43 g/L (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | -1.1 (Predicted) | |

| pKa (Strongest Acidic) | 4.06 (Predicted) | |

| pKa (Strongest Basic) | 8.43 (Predicted) | |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 6 | [6] |

| Polar Surface Area | 92.42 Ų | [6] |

| Melting Point | L-Leucine: 293-295 °C (decomposes); L-Valine: ~315 °C (decomposes) | [6][7] |

| Specific Rotation [α]D | L-Leucine: -10.8° (c=2.2 in H₂O); L-Valine: +28.3° (c=1-2 in 5M HCl) | [1][6] |

Synthesis of Leucylvaline

The synthesis of Leucylvaline can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of L-Leucyl-L-valine

This protocol is a representative example and may require optimization based on the specific resin and coupling reagents used.

-

Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (3x), followed by dichloromethane (DCM) (3x), and then DMF (3x) to remove residual piperidine.

-

-

Coupling of L-Leucine:

-

In a separate vessel, activate Fmoc-L-Leu-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the reaction completion using a colorimetric test such as the Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified Leucylvaline by mass spectrometry and NMR spectroscopy.

-

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Leucylvaline.

Biological Roles and Applications in Drug Development

The biological significance of Leucylvaline stems from the established roles of its constituent amino acids, L-leucine and L-valine.

Muscle Metabolism and Exercise Physiology

L-leucine is a potent stimulator of muscle protein synthesis, primarily through the activation of the mTOR signaling pathway.[8] L-valine also contributes to muscle metabolism and repair.[3] A study on the Leucyl-valine dipeptide demonstrated its ability to upregulate the expression of heat shock proteins (HSP70 and HSP25) and antioxidant system components in skeletal muscle following exercise in rats.[9] This suggests that Leucylvaline may play a protective role against exercise-induced cellular stress and contribute to muscle recovery.

Drug Delivery and Prodrug Strategies

A significant application of Leucylvaline in drug development is its use as a promoiety in prodrug design. The intestinal peptide transporter 1 (PepT1) recognizes and transports small peptides, offering a mechanism to enhance the oral bioavailability of drugs with poor absorption characteristics. By creating an ester or amide linkage between a drug and Leucylvaline, the resulting prodrug can be actively transported across the intestinal epithelium via PepT1. Once absorbed, the dipeptide is cleaved by intracellular peptidases, releasing the active drug.

Caption: Mechanism of Leucylvaline as a promoiety in prodrug delivery.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the identification, quantification, and characterization of Leucylvaline.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common technique for the analysis and purification of peptides. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). Detection is commonly performed using UV absorbance at 214 nm, corresponding to the peptide bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and sequence of Leucylvaline. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides. The expected [M+H]⁺ ion for Leucylvaline is at m/z 231.17.[6] Tandem mass spectrometry (MS/MS) can be used to obtain fragment ions that confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

Leucylvaline is a dipeptide with significant potential in various scientific and therapeutic areas. Its chemical structure and physicochemical properties, derived from its constituent branched-chain amino acids, make it a subject of interest for its biological activities, particularly in muscle physiology. The ability of Leucylvaline to be recognized by peptide transporters has opened up promising avenues for its use in prodrug strategies to enhance the oral bioavailability of pharmaceuticals. The synthesis and analytical methods detailed in this guide provide a foundation for researchers to further explore the potential of this intriguing dipeptide.

References

- Leucyl-valine bioactive peptide upregulates exercise-induced HSP70 and HSP25 expression in the skeletal muscle of rats. (2025). Request PDF.

-

Showing Compound Leucyl-Valine (FDB111965). (n.d.). FooDB. Retrieved from [Link]

-

Valine | Structure, Function & Significance. (n.d.). Study.com. Retrieved from [Link]

-

Critical Role of Leucine-Valine Change in Distinct Low pH Requirements for Membrane Fusion between Two Related Retrovirus Envelopes. (n.d.). PubMed Central. Retrieved from [Link]

-

Showing L-leucyl-L-valine (PHY0042194). (n.d.). PhytoBank. Retrieved from [Link]

-

Top Foods High in Leucine. (2025). WebMD. Retrieved from [Link]

-

Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. (2023). PubMed Central. Retrieved from [Link]

-

L-Valine. (n.d.). PubChem. Retrieved from [Link]

-

Leu-Val. (n.d.). PubChem. Retrieved from [Link]

-

Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. (2023). MDPI. Retrieved from [Link]

-

Valine. (n.d.). Wikipedia. Retrieved from [Link]

-

Muscle protein synthesis and the importance of leucine. (2024). Peter Attia & Layne Norton. Retrieved from [Link]

-

Leucine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. isotope.com [isotope.com]

- 3. youtube.com [youtube.com]

- 4. L-Valine | 72-18-4 [chemicalbook.com]

- 5. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Scalable Synthesis of L-Leucyl-L-Valine (Leu-Val)

[1]

Executive Summary

Leucylvaline (Leu-Val) is a bioactive dipeptide with significant relevance in nutritional signaling (mTOR pathway activation) and pharmaceutical applications as a structural motif in ACE inhibitors.[1][2] While solid-phase peptide synthesis (SPPS) is standard for longer chains, Solution-Phase Synthesis remains the gold standard for the scalable, cost-effective production of short dipeptides like Leu-Val.[1]

This guide details a robust Boc-chemistry solution-phase protocol . This route is selected over Fmoc-chemistry for solution-phase work to minimize diketopiperazine (DKP) formation—a critical failure mode when synthesizing dipeptide esters containing sterically hindered amino acids like Valine.[1][2]

Part 1: Strategic Synthesis Planning

The Steric Challenge

The primary synthetic challenge lies in the

-

Implication: Standard coupling times must be extended.

-

Risk: Forcing conditions (high temperature or strong activation) increases the risk of racemization at the L-Leucine

-carbon.[1]

The Route Selection: Boc vs. Fmoc

For a dipeptide, the Boc (tert-butyloxycarbonyl) strategy is superior in solution phase:[1]

-

DKP Suppression: Dipeptide methyl esters with a free N-terminus (e.g., H-Leu-Val-OMe) are highly prone to spontaneous cyclization into diketopiperazines (DKP).[1][2] By using Boc, we can saponify the C-terminal ester before deprotecting the N-terminus, keeping the nitrogen protected during the base treatment.

-

Solubility: Boc-protected intermediates are generally more soluble in organic solvents (DCM, EtOAc) than zwitterionic species, facilitating aqueous workups.[1][2]

Retrosynthetic Pathway

Target: H-L-Leu-L-Val-OH Intermediates:

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry Table

Note: All equivalents (eq.) are relative to the limiting reagent (HCl

| Reagent | Role | Equiv. | Notes |

| HCl | C-Term Amine | 1.0 | Starting material (dried).[1][2] |

| Boc-Leu-OH | N-Term Acid | 1.1 | Slight excess ensures complete consumption of amine.[1][2] |

| EDC | Coupling Agent | 1.2 | Water-soluble carbodiimide; facilitates workup.[1][2] |

| HOBt (anhydrous) | Additive | 1.2 | Suppresses racemization; forms active ester.[2] |

| NMM (N-Methylmorpholine) | Base | 2.5 | Neutralizes HCl salt and activates carboxylic acid.[1][2] |

| DCM / DMF | Solvent | - | 4:1 ratio.[1][2][3] DMF helps solubilize the Valine salt.[2] |

Step-by-Step Methodology

Phase A: Coupling (Formation of Boc-Leu-Val-OMe)[1]

-

Preparation: In a round-bottom flask under nitrogen atmosphere, dissolve Boc-Leu-OH (1.1 eq) and HOBt (1.2 eq) in dry DCM/DMF (4:1 ratio). Chill to 0°C in an ice bath.

-

Activation: Add EDC

HCl (1.2 eq). Stir for 15 minutes at 0°C. Mechanism: This forms the O-acylisourea, which immediately reacts with HOBt to form the active benzotriazole ester. -

Amine Addition: Add HCl

H-Val-OMe (1.0 eq) followed by dropwise addition of NMM (2.5 eq). Ensure pH is ~8 (damp litmus paper). -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12–18 hours. Critical: Do not heat.[1][2] Valine's steric bulk requires time, not heat, to avoid racemization.[1]

-

Workup:

Phase B: Saponification (C-Terminal Deprotection)

Why here? Removing the ester first prevents DKP formation.

-

Add 1M LiOH (2.0 eq) at 0°C.

-

Stir at RT for 2–4 hours. Monitor by TLC (disappearance of ester spot).[1][2]

-

Workup: Acidify carefully with 1M HCl to pH ~3. Extract with EtOAc.[1][2] The product Boc-Leu-Val-OH is in the organic layer.[1][4]

Phase C: Acidolysis (N-Terminal Deprotection)[1]

-

Add TFA (Trifluoroacetic acid) in a 1:1 ratio with DCM (or use 4M HCl in Dioxane).[2]

-

Stir for 1 hour at RT.

-

Isolation: Evaporate solvent/TFA in vacuo. Triturate the residue with cold Diethyl Ether to precipitate the dipeptide salt (TFA or HCl salt).

-

Desalting (Optional but Recommended): Pass through a weak anion exchange resin or adjust to isoelectric point (pI ~5.[1][2]96) in water/ethanol to crystallize the zwitterion H-Leu-Val-OH .[1][2]

Part 3: Visualization of Workflow

The following diagram illustrates the critical decision points and chemical flow, specifically highlighting the DKP avoidance strategy.

Figure 1: Strategic workflow for Leu-Val synthesis highlighting the critical saponification order to prevent diketopiperazine (DKP) side-reactions.

Part 4: Analytical Validation & Troubleshooting

Analytical Specifications

To validate the synthesis, compare your product against these standard physicochemical properties:

| Property | Specification | Method of Verification |

| Molecular Weight | 230.30 g/mol | LC-MS (ESI+): Expect [M+H] |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | >298°C (Decomp.)[1][2][5] | Capillary Melting Point Apparatus |

| Specific Rotation | Polarimetry (c=1 in 5M HCl) | |

| Purity | >98% | HPLC (C18 Column, Water/ACN gradient) |

Troubleshooting Guide

Issue 1: Low Yield in Coupling Step

-

Cause: Steric hindrance of Valine preventing nucleophilic attack.[2]

-

Solution: Switch coupling agents from EDC/HOBt to HATU/HOAt .[2] HATU is more reactive but more expensive.[2] Ensure the reaction runs for at least 24 hours.

Issue 2: Racemization (Detected by Chiral HPLC)

-

Cause: Over-activation or high base concentration during coupling.[1][2]

-

Solution: Reduce NMM equivalents to 2.0. Ensure temperature is strictly 0°C during reagent addition.[1][2] Use HOBt or Oxyma Pure as additives, which are proven to suppress racemization in urethane-protected amino acids [1].[1][2]

Issue 3: Gelatinous Precipitate during Workup

References

-

El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1]

-

Organic Syntheses. (2020).[1][2] Synthesis of Z-L-Phg-Val-OMe (Demonstrating Valine Coupling Protocols). Organic Syntheses, 97, 262-278.[1][2] Link[1]

-

PubChem. (n.d.).[1][2][6][7] L-Leucyl-L-valine (Compound Summary). National Center for Biotechnology Information.[1][2] Retrieved from Link[1]

-

Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1][2] Link[1]

Sources

- 1. Leucine - Wikipedia [en.wikipedia.org]

- 2. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. rsc.org [rsc.org]

- 5. L-Valine | 72-18-4 [chemicalbook.com]

- 6. Valylleucine | C11H22N2O3 | CID 6993118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. l-Leucine l-valine | C11H24N2O4 | CID 22872520 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of Leucylvaline (Leu-Val)

[1]

Executive Summary

Leucylvaline (Leu-Val, CAS: 13861-01-3) is a hydrophobic dipeptide composed of L-leucine and L-valine. Its solubility behavior is governed by a competitive interaction between its zwitterionic backbone (which favors polar, aqueous environments) and its bulky aliphatic side chains (which drive hydrophobic aggregation).[1]

While constituent amino acids (Leu, Val) exhibit moderate water solubility (24 g/L and 58 g/L, respectively), the peptide bond formation alters the solvation shell, generally reducing solubility compared to the free amino acids.[1] This guide details the thermodynamic mechanisms, solvent compatibility, and validated protocols for solubilizing Leu-Val.

Key Technical Insight: Unlike hydrophilic peptides, Leu-Val does not dissolve readily in pure alcohols (ethanol/methanol).[1] While the side chains are hydrophobic, the crystal lattice energy of the zwitterion dominates. Effective solubilization requires dielectric manipulation (DMSO) or ionization control (pH shift).[1]

Physicochemical Profile & Mechanism

Structural Determinants

Leu-Val exists primarily as a zwitterion at neutral pH. The branched isopropyl (Val) and isobutyl (Leu) groups create a significant hydrophobic surface area, yet the charged termini (

| Property | Value (Approx.) | Source/Basis |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 230.30 g/mol | Calculated |

| LogP (Octanol/Water) | -1.1 to -1.2 | Predicted (FoodB, ALOGPS) |

| Isoelectric Point (pI) | ~5.9 – 6.0 | Avg. of pKa values |

| pKa (Carboxyl) | ~2.3 | Standard |

| pKa (Amine) | ~9.6 | Standard |

| Water Solubility (25°C) | ~8.4 g/L (Predicted) | FoodB / ALOGPS |

Solubility Mechanism Visualization

The following diagram illustrates the competing forces determining Leu-Val solubility in different media.

Caption: Solubility pathways for Leu-Val. Green arrows indicate effective solubilization strategies; red arrows indicate kinetic or thermodynamic barriers.

Solubility Data & Solvent Compatibility

Aqueous Solubility & pH Dependence

The solubility of Leu-Val is strictly pH-dependent.

-

pH 6.0 (Isoelectric Point): Solubility is at its minimum .[1] The net charge is zero, maximizing intermolecular attraction and aggregation.[2]

-

pH < 3.0 or pH > 9.0: Solubility increases dramatically (10-100x fold).[1] Protonation of the carboxyl group (low pH) or deprotonation of the amine (high pH) creates a net charge, leading to electrostatic repulsion between peptide molecules and better hydration.

Organic Solvent Profile

Researchers often mistakenly assume hydrophobic peptides dissolve in alcohols. For Leu-Val, this is incorrect due to the zwitterionic headgroups.

| Solvent System | Solubility Rating | Mechanism / Notes |

| Water (pH 7) | Low (~8 g/L) | Hydrophobic side chains limit solvation entropy.[1] |

| Ethanol / Methanol | Very Poor | High lattice energy resists disruption by protic organics.[1] Acts as an antisolvent .[3] |

| DMSO / DMF | High (>50 mg/mL) | High dielectric constant disrupts lattice; hydrophobic interaction with side chains.[1] |

| Acetonitrile | Poor | Lacks H-bonding capacity to solvate zwitterions.[1] |

| 1.0M HCl / NaOH | Very High | Ionization creates soluble cation/anion species.[1] |

Thermodynamic Insight: In water-ethanol mixtures, solubility typically decreases as ethanol fraction increases (antisolvent effect), despite the hydrophobic side chains.[1] The loss of water's high dielectric constant destabilizes the zwitterionic solvation shell faster than the ethanol solvates the hydrophobic residues.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

This is the gold standard for generating absolute solubility data.

Materials:

-

Leu-Val lyophilized powder.

-

0.22 µm Syringe Filter (PVDF or PTFE).[1]

-

Analytical Balance (0.01 mg precision).[1]

Workflow:

-

Saturation: Add excess Leu-Val solid to 5 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

-

Check: Ensure solid is still present. If fully dissolved, add more solid.

-

-

Filtration: Filter the suspension through a 0.22 µm filter into a pre-weighed vial.

-

Quantification:

-

Method 1 (Gravimetric): Evaporate solvent (vacuum centrifuge or N2 stream) and weigh the residue.

-

Method 2 (HPLC - Preferred): Inject filtrate into HPLC (C18 column, ACN/Water gradient) and quantify against a standard curve.

-

Protocol B: "Dissolve & Dilute" (For Biological Assays)

Use this method to prepare stock solutions for cell culture or enzymatic assays.[1]

-

Primary Solubilization: Dissolve Leu-Val in 100% DMSO to a concentration of 50–100 mM.

-

Note: Sonicate for 30 seconds if solution is cloudy.

-

-

Secondary Dilution: Slowly add the DMSO stock to the aqueous buffer (PBS or Media) while vortexing.

-

Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity.

-

Observation: If precipitation occurs immediately (cloudiness), the concentration is above the solubility limit for that buffer. Lower the stock concentration.

-

Thermodynamic Modeling (Advanced)

For researchers needing to predict solubility in complex mixtures (e.g., formulation excipients), the PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) equation of state is the industry standard.[1]

-

Logic: PC-SAFT models the peptide as a chain of hard spheres with dispersive and associative forces.

-

Application: It accurately predicts the "Antisolvent" behavior of ethanol for zwitterions and the "Co-solvent" effect of salts (Salting-in/Salting-out).

-

Reference Point: Recent studies on dipeptides (Gly-Ala, etc.) confirm that solubility decreases exponentially with the addition of alcohols due to the unfavorable free energy of transfer for the zwitterionic headgroup.

References

-

FoodB. (2020).[1] Leucyl-Valine: Chemical and Physical Properties.[3][2]Link[1]

-

Do, H. T., et al. (2021).[1] "Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions." Royal Society of Chemistry Advances. Link

-

Sigma-Aldrich. (2023).[1] Solubility Guidelines for Peptides.[2][7][8][9]Link

-

Bachem. (2021). Peptide Solubility and Stability Guidelines.Link

-

Held, C., et al. (2019).[1] "Melting properties of peptides and their solubility in water." Physical Chemistry Chemical Physics. Link

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids.[10]Link

Sources

- 1. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H-LEU-LEU-ALA-OH | 20274-80-0 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. academic.oup.com [academic.oup.com]

- 6. bachem.com [bachem.com]

- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 8. jpt.com [jpt.com]

- 9. jpt.com [jpt.com]

- 10. reddit.com [reddit.com]

An In-Depth Technical Guide to Leucylvaline as a Protein Catabolism Byproduct

A Framework for Investigation and Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein catabolism is a fundamental biological process essential for cellular homeostasis, nutrient recycling, and energy metabolism. The breakdown of proteins generates a complex mixture of peptides and free amino acids. Among these byproducts, small dipeptides such as leucylvaline represent a class of molecules that are gaining interest as potential biomarkers for various physiological and pathological states. This technical guide provides a comprehensive framework for the study of leucylvaline as a byproduct of protein catabolism. We will delve into the core principles of protein degradation pathways, the enzymatic machinery involved in the generation of dipeptides, and present detailed, field-proven methodologies for the detection, quantification, and functional characterization of leucylvaline. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the potential of leucylvaline as a novel biomarker and therapeutic target.

The Landscape of Protein Catabolism: From Polypeptides to Dipeptides

Protein catabolism is the process by which proteins are broken down into their constituent amino acids and smaller peptides.[1][2][3] This process is not merely a disposal mechanism but a highly regulated system crucial for maintaining cellular health. There are two primary pathways for protein degradation in eukaryotic cells: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP).[4][5][6][7]

-

The Ubiquitin-Proteasome System (UPS): The UPS is the principal mechanism for the degradation of most short-lived and misfolded proteins.[4][5][8] Proteins targeted for degradation are tagged with a polyubiquitin chain, which is recognized by the 26S proteasome.[8][9] The proteasome is a large, multi-catalytic protease complex that unfolds, deubiquitinates, and cleaves the target protein into smaller peptides.[5][9]

-

The Autophagy-Lysosome Pathway (ALP): The ALP is responsible for the degradation of long-lived proteins, protein aggregates, and entire organelles.[6][7][10] This process involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes.[11][12] The acidic environment and hydrolytic enzymes within the lysosome break down the engulfed material into its basic components, including amino acids and peptides.[10][11]

The initial products of both pathways are a diverse array of peptides of varying lengths. These peptides are further broken down into smaller peptides and free amino acids by various peptidases.

The Genesis of Dipeptides: The Role of Peptidases

The final stages of protein catabolism involve the action of various exopeptidases and endopeptidases. Dipeptidyl peptidases (DPPs) are a class of exopeptidases that cleave dipeptides from the N-terminus of polypeptide chains.[13][14][15] For instance, Dipeptidyl Peptidase-4 (DPP-4) is known to cleave X-proline or X-alanine dipeptides from the N-terminus of peptides.[13] While specific enzymes responsible for generating leucylvaline have not been extensively characterized, it is plausible that a combination of endopeptidase and dipeptidyl peptidase activities results in the release of this dipeptide. The specificity of the proteasome and lysosomal proteases, followed by the action of cytosolic peptidases, would determine the final peptide products.

Leucylvaline: A Potential Biomarker of Protein Catabolic States

Leucine and valine are both essential branched-chain amino acids (BCAAs) that play critical roles in protein synthesis and energy metabolism.[16][17] Elevated levels of BCAAs have been associated with various metabolic disorders. The dipeptide leucylvaline, composed of these two amino acids, could serve as a more specific and sensitive biomarker of protein catabolism than free amino acids alone. Its presence and concentration in biological fluids could reflect the activity of specific proteolytic pathways and the degradation of particular protein pools.

Potential Clinical Significance of Leucylvaline:

-

Muscle Wasting Conditions: In conditions such as cachexia, sarcopenia, and muscular dystrophies, accelerated muscle protein breakdown is a key feature. Leucylvaline could serve as a direct indicator of the rate of muscle protein catabolism.

-

Metabolic Diseases: Altered protein turnover is a hallmark of metabolic diseases like type 2 diabetes and obesity.[16] Monitoring leucylvaline levels could provide insights into the underlying pathophysiology.

-

Cancer: Cancer cells exhibit altered metabolism and increased protein turnover to support rapid proliferation.[18] Leucylvaline could be a biomarker for monitoring cancer progression and response to therapy.

-

Neurodegenerative Diseases: The accumulation of misfolded proteins is a central feature of neurodegenerative diseases.[6][7] Leucylvaline levels might reflect the dysregulation of protein degradation pathways in these conditions.

Methodologies for the Investigation of Leucylvaline

A robust and validated analytical methodology is paramount for the accurate detection and quantification of leucylvaline in complex biological matrices. The following section outlines a comprehensive workflow for the study of this dipeptide.

Experimental Workflow for Leucylvaline Analysis

Caption: A generalized experimental workflow for the extraction, detection, and quantification of leucylvaline from biological samples.

Detailed Protocol: Quantification of Leucylvaline by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.[19][20]

Rationale: This method offers high selectivity by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Step-by-Step Methodology:

-

Preparation of Standards and Internal Standard:

-

Synthesize or procure a certified leucylvaline standard.

-

Synthesize or procure a stable isotope-labeled leucylvaline (e.g., with ¹³C or ¹⁵N) to serve as the internal standard (SIL-IS).

-

Prepare a series of calibration standards by spiking known concentrations of leucylvaline into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare a working solution of the SIL-IS.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

To 100 µL of sample, add 10 µL of the SIL-IS working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate leucylvaline from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize the MRM transitions for leucylvaline and its SIL-IS (precursor ion -> product ion). For example, for native leucylvaline, one might monitor the transition of its protonated molecular ion [M+H]⁺ to a specific fragment ion. A similar transition would be monitored for the SIL-IS.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the MRM transitions of leucylvaline and the SIL-IS.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of leucylvaline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation

To ensure the reliability of the analytical data, the LC-MS/MS method must be rigorously validated according to established guidelines.

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio > 3 |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10 |

| Precision | The closeness of agreement between a series of measurements. | Coefficient of variation (CV) < 15% |

| Accuracy | The closeness of the measured value to the true value. | Within 15% of the nominal value |

| Matrix Effect | The effect of co-eluting substances on the ionization of the analyte. | Assessed by comparing the response in matrix to the response in a neat solution. |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration remains within ±15% of the initial concentration. |

Signaling Pathways and Functional Implications

The generation and potential biological activity of leucylvaline are intrinsically linked to cellular signaling pathways that regulate protein metabolism.

Caption: A simplified diagram illustrating the major protein catabolism pathways and their regulation by the mTORC1 signaling hub.

Leucine itself is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[16] The mTORC1 pathway, when activated, promotes protein synthesis and inhibits protein breakdown by suppressing both the UPS and ALP.[16] It is conceivable that leucylvaline, or other dipeptides, could also have signaling properties, potentially modulating mTORC1 activity or other cellular pathways. Investigating the functional effects of leucylvaline on cell signaling is a critical next step in understanding its physiological relevance.

Future Directions and Conclusion

The study of leucylvaline as a byproduct of protein catabolism is a nascent field with significant potential. Future research should focus on:

-

Identifying the specific proteases responsible for the generation of leucylvaline.

-

Characterizing the kinetics of leucylvaline formation and clearance in various physiological and pathological states.

-

Elucidating the potential signaling roles of leucylvaline and other dipeptides.

-

Conducting large-scale clinical studies to validate the utility of leucylvaline as a biomarker in different diseases.

References

-

PubMed. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Available from: [Link]

-

PubMed Central. Research progress in the role and mechanism of Leucine in regulating animal growth and development. Available from: [Link]

-

Medical Xpress. Amino acid valine plays a key role in the growth of T cell acute lymphoblastic leukemia. Available from: [Link]

-

National Center for Biotechnology Information. Biochemistry, Protein Catabolism - StatPearls. Available from: [Link]

-

PubMed. Biochemistry, Protein Catabolism. Available from: [Link]

-

PubChem. Valine, Leucine, and Isoleucine Degradation | Pathway. Available from: [Link]

-

PubMed. A Protein-Leucine Supplement Increases Branched-Chain Amino Acid and Nitrogen Turnover but Not Performance. Available from: [Link]

-

ResearchGate. Representative calibration curves for each amino acid. Val, valine;... Available from: [Link]

-

ResearchGate. Representative calibration curves for each amino acid. Val, valine; Ile, isoleucine; Leu, leucine; Tyr, tyrosine. Available from: [Link]

-

ResearchGate. Pathways of isoleucine, valine and leucine synthesis. Reactions denoted... Available from: [Link]

-

American Physiological Society. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. Available from: [Link]

-

National Center for Biotechnology Information. Targeted Protein Degradation: Principles and Applications of the Proteasome. Available from: [Link]

-

ResearchGate. LC-MS measurements of the four amino acids L-alanine, L-valine,... Available from: [Link]

-

National Center for Biotechnology Information. The Autophagy Lysosomal Pathway and Neurodegeneration. Available from: [Link]

-

ClinicalTrials.gov. Pilot Phase I/II Study of Amino Acid Leucine in Treatment of Patients With Transfusion-Dependent Diamond Blackfan Anemia. Available from: [Link]

-

Frontiers. The Potential Role of the Dipeptidyl Peptidase-4-Like Activity From the Gut Microbiota on the Host Health. Available from: [Link]

-

Lumen Learning. Protein Metabolism | Anatomy and Physiology II. Available from: [Link]

-

PubMed. Adverse effects of excessive leucine intake depend on dietary protein intake: a transcriptomic analysis to identify useful biomarkers. Available from: [Link]

-

PubMed. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing. Available from: [Link]

-

PubMed. Pools and protein synthesis: studies with the D- and L-isomers of leucine. Available from: [Link]

-

MDPI. Autophagy–Lysosome Pathway Dysfunction in Neurodegeneration and Cancer: Mechanisms and Therapeutic Opportunities. Available from: [Link]

-

ResearchGate. Valine, leucine and isoleucine degradation pathway with genes in green... Available from: [Link]

-

West Virginia University. Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Available from: [Link]

-

Wikipedia. Protein catabolism. Available from: [Link]

-

MDPI. Influence of In Vitro Digestion on Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity of Plant-Protein Hydrolysates Obtained from Agro-Industrial By-Products. Available from: [Link]

-

PubMed. L-Leucine improves the anemia and developmental defects associated with Diamond-Blackfan anemia and del(5q) MDS by activating the mTOR pathway. Available from: [Link]

-

YouTube. Biochemistry | Leucine Deamination & Oxidation. Available from: [Link]

-

ResearchGate. (PDF) Protein Degradation -Proteasomal Pathway Mechanisms. Available from: [Link]

-

Wikipedia. Autophagy. Available from: [Link]

-

PubMed. Identification and interaction of amino acids with leucine-anthracene reagent by TLC and spectrophotometry: experimental and theoretical studies. Available from: [Link]

-

Chemistry LibreTexts. 26.9: The Catabolism of Proteins. Available from: [Link]

-

PubMed Central. The Potential Role of the Dipeptidyl Peptidase-4-Like Activity From the Gut Microbiota on the Host Health. Available from: [Link]

-

Wikipedia. Valine. Available from: [Link]

-

Neurology.org. The autophagy-lysosomal pathway. Available from: [Link]

-

PubMed. Dietary L-leucine improves the anemia in a mouse model for Diamond-Blackfan anemia. Available from: [Link]

-

Wikipedia. Proteasome. Available from: [Link]

-

Cambridge Core. Food protein hydrolysates as a source of dipeptidyl peptidase IV inhibitory peptides for the management of type 2 diabetes. Available from: [Link]

-

National Center for Biotechnology Information. The Autophagy-Lysosomal Pathways and Their Emerging Roles in Modulating Proteostasis in Tumors. Available from: [Link]

-

National Center for Biotechnology Information. Low-dose valine attenuates diet-induced metabolic dysfunction-associated steatotic liver disease (MASLD) in mice by enhancing leptin sensitivity and modulating the gut microbiome. Available from: [Link]

Sources

- 1. Biochemistry, Protein Catabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemistry, Protein Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein catabolism - Wikipedia [en.wikipedia.org]

- 4. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. neurology.org [neurology.org]

- 7. The Autophagy-Lysosomal Pathways and Their Emerging Roles in Modulating Proteostasis in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 9. Proteasome - Wikipedia [en.wikipedia.org]

- 10. The Autophagy Lysosomal Pathway and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Autophagy - Wikipedia [en.wikipedia.org]

- 13. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Potential Role of the Dipeptidyl Peptidase-4-Like Activity From the Gut Microbiota on the Host Health [frontiersin.org]

- 15. The Potential Role of the Dipeptidyl Peptidase-4-Like Activity From the Gut Microbiota on the Host Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. researchgate.net [researchgate.net]

- 20. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Leucylvaline solid-phase peptide synthesis protocol

Application Note: High-Fidelity Solid-Phase Synthesis of L-Leucyl-L-Valine (Leu-Val)

Abstract & Strategic Rationale

The synthesis of the dipeptide L-Leucyl-L-Valine (Leu-Val) presents a classic challenge in peptide chemistry: steric hindrance . The C-terminal Valine is

This protocol deviates from standard Wang resin methodologies, which often require DMAP (4-dimethylaminopyridine) for loading. DMAP is a known racemization catalyst, particularly dangerous for C-terminal cysteine and histidine, but also problematic for enantiopure Valine.

The Solution: We utilize 2-Chlorotrityl Chloride (2-CTC) resin .[1][2][3]

-

Mechanism: Loading proceeds via an SN1 mechanism driven by DIPEA, avoiding carboxyl activation and thereby eliminating the risk of C-terminal racemization during the anchoring step.

-

Coupling Chemistry: We employ DIC (Diisopropylcarbodiimide) and Oxyma Pure , replacing potentially explosive benzotriazoles (HOBt) with a safer, more efficient additive that suppresses oxazolone formation (racemization) during the difficult Val-Leu coupling.

Materials & Reagents

| Component | Grade/Specification | Function |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Solid support; prevents C-term racemization. |

| Amino Acid 1 | Fmoc-L-Val-OH | C-terminal residue (Anchored). |

| Amino Acid 2 | Fmoc-L-Leu-OH | N-terminal residue (Coupled). |

| Activator | DIC (N,N′-Diisopropylcarbodiimide) | Carbodiimide coupling agent.[4][5][6][7] |

| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Suppresses racemization; accelerates coupling.[7] |

| Base | DIPEA (N,N-Diisopropylethylamine) | Base for resin loading.[4] |

| Deprotection | 20% Piperidine in DMF | Removes Fmoc group.[4][8][9] |

| Cleavage | TFA (Trifluoroacetic acid), TIS, H₂O | Cleaves peptide from resin.[9] |

| Solvents | DMF (Peptide grade), DCM (Anhydrous) | Reaction media and washing. |

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical cycles for this specific protocol.

Caption: Workflow for Leu-Val synthesis emphasizing racemization control via 2-CTC resin and DIC/Oxyma coupling.

Detailed Protocol

Phase 1: Resin Loading (The Foundation)

Critical Step:[3] Do not use activation reagents (like HBTU or DIC) during this step. We rely on the base-promoted displacement of the chloride.

-

Preparation: Weigh 1.0 g of 2-CTC resin (approx. loading 1.0–1.6 mmol/g) into a fritted polypropylene reactor.

-

Swelling: Add 10 mL dry DCM. Swell for 30 minutes.[4][8][10] Drain.

-

Loading Solution: Dissolve Fmoc-L-Val-OH (0.6 – 0.8 eq relative to resin capacity) in 10 mL dry DCM. Add DIPEA (4.0 eq).[4][11]

-

Note: We intentionally underload the resin (aiming for ~0.6 mmol/g) to reduce inter-chain aggregation later.

-

-

Reaction: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

-

Capping (End-capping): Add 1 mL of Methanol (MeOH) directly to the reaction mixture (do not drain yet). Agitate for 15 minutes.

-

Chemistry: MeOH reacts with remaining trityl-chloride sites to form the inert methyl ether, preventing unspecific binding later.

-

-

Washing: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).[11]

Phase 2: Peptide Assembly (The Cycle)

Target: Coupling Leucine to the resin-bound Valine.

-

Fmoc Removal (Deprotection):

-

Add 20% Piperidine in DMF (10 mL). Agitate 5 mins. Drain.

-

Add fresh 20% Piperidine in DMF (10 mL). Agitate 15 mins. Drain.

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Validation: The UV absorbance of the piperidine waste at 301 nm can be used to quantify Fmoc removal.

-

-

Coupling (Fmoc-Leu-OH):

-

Reagents: Use 3.0 equivalents (eq) of Fmoc-L-Leu-OH , 3.0 eq of DIC , and 3.0 eq of Oxyma Pure .

-

Activation: Dissolve Amino Acid and Oxyma in minimal DMF. Add DIC.[4][6] Stir for 1-2 minutes to form the active ester.

-

Reaction: Add to the resin.[4][8][9][10][11][12][13][14] Agitate for 60 minutes.

-

Why Oxyma? It generates a leaving group with a pKa ideal for acylation while being safer than HOBt (non-explosive) and superior in suppressing racemization [1].

-

-

Monitoring: Perform a Kaiser Test .

-

Result: Colorless/Yellow beads = Complete coupling. Blue beads = Incomplete (Double couple if necessary).

-

Phase 3: Cleavage & Isolation

Since Leu and Val have no reactive side chains requiring protection (like tBu or Trt), the cleavage focuses on detaching the peptide from the resin.

-

Final Deprotection: Remove the N-terminal Fmoc group from the Leucine using the Phase 2 deprotection protocol. Wash thoroughly with DCM to remove all traces of DMF (DMF interferes with ether precipitation).

-

Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Role of TIS: Although there are no side-chain cations, Triisopropylsilane (TIS) scavenges the trityl carbocations released from the resin linker, preventing them from alkylating the peptide [2].

-

-

Reaction: Add 10 mL cocktail to resin. Agitate for 90 minutes.

-

Collection: Filter the filtrate into a 50 mL centrifuge tube. Wash resin with 1 mL TFA.

-

Precipitation: Add cold diethyl ether (approx. 35 mL) to the TFA solution. The peptide should precipitate as a white solid.

-

Centrifugation: Centrifuge at 3000 rpm for 5 mins. Decant ether. Repeat wash 2x.[4]

-

Drying: Lyophilize the pellet from water/acetonitrile.

Quality Control & Troubleshooting

Analytical Parameters:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 mins (Leu-Val is relatively hydrophobic).

-

Detection: 214 nm (Amide bond).

Troubleshooting Matrix:

| Issue | Probable Cause | Corrective Action |

| Low Loading of Val | Moisture in DCM; Old Resin | Use anhydrous DCM; Ensure resin is fresh (HCl released from old resin hydrolyzes active sites). |

| Racemization of Val | Base-catalyzed epimerization | Strictly avoid DMAP . Use the 2-CTC protocol described above. |

| Incomplete Coupling | Steric hindrance (Val-Leu) | Switch to HATU/DIPEA (1:1:2 eq) for the Leu coupling step if DIC/Oxyma fails [3]. |

| Extra Peaks in HPLC | Deletion sequences | Ensure Kaiser test is negative before proceeding. Perform "Double Coupling" for the Leu step. |

References

Sources

- 1. rsc.org [rsc.org]

- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. almacgroup.com [almacgroup.com]

- 4. peptideweb.com [peptideweb.com]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. bachem.com [bachem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chempep.com [chempep.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

High-Purity Isolation of Leucylvaline (Leu-Val) via RP-HPLC

Application Note: AN-LV-2026

Abstract

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification and quantification of Leucylvaline (Leu-Val). As a hydrophobic dipeptide lacking aromatic chromophores, Leu-Val presents specific challenges in detection sensitivity and baseline stability. This guide synthesizes physicochemical analysis with field-proven purification strategies, utilizing a C18 stationary phase and low-UV (210 nm) detection to achieve purities exceeding 98%.

Physicochemical Context & Separation Logic[1][2]

Structural Considerations

Leucylvaline is a dipeptide composed of Leucine (N-terminal) and Valine (C-terminal). Both amino acids possess aliphatic, non-polar side chains, rendering the molecule relatively hydrophobic compared to polar dipeptides.

-

Molecular Formula:

-

Molecular Weight: 230.30 g/mol

-

Chromophores: None (Lacks Trp, Tyr, Phe). Detection relies solely on the peptide bond (

transition). -

Isoelectric Point (pI): ~5.9. At pH < 3.0, the molecule is protonated (

,

The Detection Challenge

Unlike peptides containing aromatic residues that absorb at 280 nm, Leu-Val is "invisible" at standard protein detection wavelengths. We must utilize the peptide bond absorption at 210–215 nm . This requirement dictates the choice of mobile phase modifiers; highly UV-absorbing modifiers (like acetone or high concentrations of carboxylic acids) must be avoided to prevent high background noise.

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecyl) column is the industry standard for this separation. The aliphatic side chains of Leu and Val interact strongly with the C18 ligands via hydrophobic interaction.

-

Pore Size: 100 Å (Ideal for small molecules/dipeptides).[1]

-

Particle Size: 3.5 µm or 5 µm for analytical; 10 µm for preparative.

-

End-capping: Essential to reduce silanol interactions with the N-terminal amine, preventing peak tailing.

Mobile Phase Chemistry

-

Solvent A (Aqueous): Water + 0.1% Trifluoroacetic Acid (TFA).

-

Role: TFA acts as an ion-pairing agent. It protonates the free amine, forming a complex that interacts favorably with the hydrophobic stationary phase, sharpening the peak.

-

-

Solvent B (Organic): Acetonitrile (ACN) + 0.1% TFA.

-

Role: ACN has a lower UV cutoff (<195 nm) than Methanol (~205 nm), making it critical for low-UV detection at 210 nm.

-

Experimental Protocols

Analytical Method (QC & Identification)

Objective: To assess the purity of crude Leu-Val or verify fractions.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm, 100 Å |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Controlled to stabilize retention times) |

| Detection | UV @ 210 nm (Reference: 360 nm) |

| Injection Vol | 10–20 µL |

| Sample Conc. | 1.0 mg/mL in 90:10 Water:ACN |

Gradient Table (Analytical):

| Time (min) | % Solvent A (0.1% TFA/H2O) | % Solvent B (0.1% TFA/ACN) | Phase |

|---|---|---|---|

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Load/Wash |

| 15.0 | 40 | 60 | Elution Gradient |

| 15.1 | 5 | 95 | Wash |

| 18.0 | 5 | 95 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | Ready |

Preparative Method (Purification)

Objective: To isolate milligram-to-gram quantities of Leu-Val from synthesis mixtures.

-

Scale Factor: When moving from Analytical (4.6 mm ID) to Preparative (20 mm ID), flow rate scales by the square of the radius ratio (~19x increase).

-

Loading: Dissolve the crude sample in the minimum volume of mobile phase (starting conditions). Filter through a 0.45 µm PTFE filter.

Gradient Table (Preparative - 20mm ID Column):

| Time (min) | Flow (mL/min) | % B | Action |

|---|---|---|---|

| 0.0 | 15.0 | 5 | Injection |

| 5.0 | 15.0 | 5 | Desalting |

| 25.0 | 15.0 | 50 | Shallow Gradient |

| 27.0 | 15.0 | 95 | Column Flush |

| 32.0 | 15.0 | 5 | Re-equilibration |

Visualizing the Workflow

The following diagram illustrates the complete purification lifecycle, emphasizing the critical decision points based on the physicochemical properties of Leu-Val.

Figure 1: End-to-end workflow for the isolation of Leucylvaline, featuring an iterative QC loop.

Mechanism of Action

Understanding the molecular interaction is vital for troubleshooting. The diagram below details the hydrophobic interaction mechanism on the C18 surface.

Figure 2: Retention mechanism. High water content forces the hydrophobic Leu-Val onto the C18 chains; increasing ACN disrupts this, causing elution.

Troubleshooting & Optimization

Baseline Drift at 210 nm

Symptom: The baseline rises significantly during the gradient. Cause: Difference in UV absorption between Water and ACN at low wavelengths. Solution:

-

Ensure high-grade "HPLC Far UV" Acetonitrile is used.

-

Balance the TFA: Use 0.1% TFA in Water and 0.085% TFA in ACN. The slight reduction in the organic phase compensates for the higher refractive index/absorption of the organic solvent.

Peak Tailing

Symptom: The Leu-Val peak is asymmetrical with a long tail. Cause: Secondary interactions between the free amine of Leucine and residual silanols on the silica support. Solution:

-

Ensure the column is "End-capped".

-

Increase TFA concentration to 0.15% (if detection allows) or switch to a "Polar Embedded" C18 column which shields silanols.

References

-

ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. American Chemical Society. Link

-

MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

-

SIELC Technologies. UV-Vis Spectrum of Leucine. (Provides spectral data confirming low-UV requirement). Link

-

Journal of Nuclear Medicine. (1982).[5] Production of L-[1-11C]valine by HPLC resolution. (Historical context on Valine separation). Link

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. UV-Vis Spectrum of Leucine | SIELC Technologies [sielc.com]

- 5. Production of L-[1-11C]valine by HPLC resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Note: Advanced Analytical Techniques for the Quantification of Leucylvaline in Complex Matrices

Abstract

This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the precise and robust quantification of the dipeptide Leucylvaline (Leu-Val). Designed for researchers, scientists, and drug development professionals, this application note details validated protocols for Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offering insights into method development, sample preparation, and data analysis. The protocols herein are designed to ensure accuracy, precision, and reliability in compliance with international regulatory standards.

Introduction: The Significance of Leucylvaline Quantification

Leucylvaline, a dipeptide composed of L-leucine and L-valine, is a key molecule in various fields, including pharmaceutical development, metabolic research, and food science. The accurate quantification of Leucylvaline in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.[1][2] The inherent challenges of analyzing small, polar dipeptides necessitate highly sensitive and selective analytical techniques to overcome matrix effects and ensure data integrity.

This guide focuses on the gold-standard technique for small molecule quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We will explore the fundamental principles, provide detailed, field-tested protocols, and discuss the rationale behind critical experimental choices.

Foundational Principles: Why LC-MS/MS for Leucylvaline?

LC-MS/MS is the preferred method for quantifying Leucylvaline due to its unparalleled selectivity and sensitivity .[3]

-

Chromatographic Separation (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates Leucylvaline from other endogenous components in the sample matrix.[4] Reversed-phase chromatography is typically employed, where a non-polar stationary phase separates analytes based on their hydrophobicity.[4]

-

Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry provides two layers of mass filtering, drastically reducing chemical noise.[5]

-

Q1 (First Quadrupole): Isolates the precursor ion (the protonated molecule of Leucylvaline).[5]

-

Q2 (Collision Cell): The precursor ion is fragmented into characteristic product ions using an inert gas.[5]

-

Q3 (Third Quadrupole): A specific, stable product ion is selected and monitored for quantification.[5]

-

This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), creates a highly specific "fingerprint" for the analyte, allowing for its detection at very low concentrations even in complex samples.[5][6][7]

Experimental Workflow: From Sample to Result

The overall workflow for Leucylvaline quantification is a multi-step process designed to ensure the final data is accurate and reproducible.

Figure 1: General workflow for Leucylvaline quantification.

Detailed Protocol: Quantification of Leucylvaline in Human Plasma

This protocol is a robust method validated for the quantification of Leucylvaline in human plasma.

Materials and Reagents

-

Leucylvaline reference standard (>98% purity)

-

Leucylvaline-¹³C₆,¹⁵N₂ stable isotope-labeled internal standard (SIL-IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Human plasma (K₂EDTA)

Instrumentation and Conditions

A typical LC-MS/MS system would consist of a UHPLC system coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition | Rationale |

| UHPLC Column | C18 Reversed-Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) | Provides excellent retention and peak shape for small polar molecules like dipeptides.[8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and separation efficiency. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |

| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects and peak distortion. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Leucylvaline contains basic amine groups that are readily protonated.[9][10] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Ensures highest selectivity and sensitivity for quantification.[5][6] |

Table 1: LC-MS/MS Instrumental Parameters.

Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 2 |

| 0.5 | 2 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 2 |

| 4.0 | 2 |

Table 2: UHPLC Gradient Conditions.

Mass Spectrometer Parameters (MRM Transitions)

The precise mass-to-charge (m/z) values for precursor and product ions must be determined by infusing the pure reference standards. The values below are typical for Leucylvaline.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Leucylvaline | 231.2 | 86.1 | 15 |

| Leucylvaline-SIL-IS | 239.2 | 92.1 | 15 |

Table 3: Example MRM Transitions.

-

Causality: The precursor ion [M+H]⁺ for Leucylvaline (C₁₁H₂₂N₂O₃, MW = 230.31 g/mol ) is m/z 231.2. The most stable and abundant product ion often results from the cleavage of the peptide bond, with the fragment corresponding to the immonium ion of valine (m/z 86.1). Using a stable isotope-labeled internal standard (SIL-IS) is crucial.[11] The SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement, thus providing the most accurate correction for experimental variability.

Step-by-Step Sample Preparation Protocol

This protocol utilizes protein precipitation, a simple and effective method for removing the bulk of proteins from plasma samples.[12]

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquot: Vortex and aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Spike Internal Standard: Add 10 µL of the Leucylvaline-SIL-IS working solution (e.g., 500 ng/mL in 50% MeOH) to all tubes except for blank matrix samples.

-

Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The cold temperature and organic solvent cause proteins to denature and precipitate.

-

Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C. This will pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or autosampler vials. Avoid disturbing the protein pellet.

-

Injection: Place the plate or vials in the autosampler (maintained at 10 °C) and inject 5 µL into the LC-MS/MS system.

Figure 2: Sample preparation workflow using protein precipitation.

Data Analysis and Quantification

-

Peak Integration: The instrument software integrates the chromatographic peak area for both the Leucylvaline and the SIL-IS MRM transitions.

-

Response Ratio: Calculate the Peak Area Ratio (PAR) for each sample:

-

PAR = (Peak Area of Leucylvaline) / (Peak Area of SIL-IS)

-

-

Calibration Curve: A calibration curve is constructed by plotting the PAR of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting factor is typically used. The acceptance criteria for the curve is a correlation coefficient (r²) of ≥ 0.99.[13]

-

Concentration Calculation: The concentration of Leucylvaline in the unknown samples (e.g., QCs and study samples) is back-calculated from their PAR using the regression equation of the calibration curve.

Method Validation: Ensuring Trustworthiness

For use in regulated studies, the analytical method must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[14][15] Key validation parameters include:[13][16]

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy & Precision: Assessed by analyzing QC samples at multiple concentration levels (low, medium, high) in multiple replicates on different days.[16] Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and precision (CV%) should be ≤15% (≤20% at LLOQ).[17]

-

Calibration Curve: Linearity, range, and LLOQ are established.[13]

-

Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting matrix components.

-

Recovery: The efficiency of the extraction process.

-

Stability: Analyte stability is tested under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of Leucylvaline in complex biological matrices like human plasma. The use of a stable isotope-labeled internal standard, coupled with a straightforward protein precipitation sample preparation, yields a reliable workflow suitable for high-throughput analysis in drug development and clinical research. Adherence to rigorous validation guidelines ensures the integrity and trustworthiness of the generated data.

References

-

CHUM. Plasma amino acid LC-MS/MS analysis. URL: [Link]

-

Wang, Y., et al. (2015). Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 115, 188-193. URL: [Link]

-

Chromsystems. Study: Time to Rethink Amino Acid Analysis (AAA). URL: [Link]

-

U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. URL: [Link]

-

Kumar, P., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2), 524-531. URL: [Link]

-

Mori, S., et al. (2020). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical Chemistry, 92(13), 8895-8903. URL: [Link]

-

ResearchGate. HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. URL: [Link]

-

ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. URL: [Link]

-

Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. URL: [Link]

-

University of Washington Proteomics Resource. MRM/SRM page. URL: [Link]

-

National Institutes of Health. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. URL: [Link]

-

National Institutes of Health. HPLC Analysis and Purification of Peptides. URL: [Link]

-

Strassburg, K., et al. (2022). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2565, 77-85. URL: [Link]

-

Siluk, D., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 51(4), 307-336. URL: [Link]

-

Kaltashov, I. A., & Enke, C. G. (1996). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 68(19), 3373-3378. URL: [Link]

-

ResearchGate. Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC–MS/MS and its application to a pharmacokinetic study. URL: [Link]

-

Addona, T. A., et al. (2009). Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. Molecular & Cellular Proteomics, 8(10), 2384-2398. URL: [Link]

-

Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. URL: [Link]

-

Springer Nature Experiments. Results for "Multiple Reaction Monitoring (MRM)". URL: [Link]

-

Wang, X., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. URL: [Link]

-

LibreTexts Chemistry. 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. URL: [Link]

-

ResearchGate. Detailed methodology of different plasma preparation procedures... URL: [Link]

-

National Institutes of Health. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. URL: [Link]

-

Li, H., et al. (2010). Ultrathroughput Multiple Reaction Monitoring Mass Spectrometry. Analytical Chemistry, 82(4), 1334-1341. URL: [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. URL: [Link]

-

YouTube. How electrospray ionization works. URL: [Link]

-

Tholey, A., & Soini, J. (2015). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 47(12), 2631-2638. URL: [Link]

-

Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. URL: [Link]

-

Biovera. HPLC Analysis Methods for Peptide Characterization. URL: [Link]

-

YouTube. Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. URL: [Link]

-

Genosphere Biotechnologies. Mass Spectrum - Custom peptides. URL: [Link]

-

LCGC International. Introduction to LC-MS Fragmentation. URL: [Link]

Sources